molecular formula C14H22ClNO2 B14579462 1-Octanoyloxymethyl-Pyridinium Chloride CAS No. 61413-57-8

1-Octanoyloxymethyl-Pyridinium Chloride

Cat. No.: B14579462
CAS No.: 61413-57-8
M. Wt: 271.78 g/mol
InChI Key: MSBLKNZYZUQBBI-UHFFFAOYSA-M
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Description

1-Octanoyloxymethyl-Pyridinium Chloride is a quaternary ammonium compound belonging to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes an octanoyloxymethyl group attached to the pyridinium ring, imparts specific properties that make it valuable for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Octanoyloxymethyl-Pyridinium Chloride typically involves the reaction of pyridine with an octanoyloxymethyl chloride in the presence of a suitable base. The reaction conditions often include:

    Solvent: Anhydrous solvents like dichloromethane or acetonitrile.

    Temperature: Room temperature to slightly elevated temperatures.

    Base: Tertiary amines such as triethylamine or pyridine itself.

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

1-Octanoyloxymethyl-Pyridinium Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although these are less common for this specific compound.

    Hydrolysis: The ester bond in the octanoyloxymethyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of pyridinium and octanoic acid derivatives.

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Octanoyloxymethyl-Pyridinium Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive bacteria.

    Industry: Utilized in the formulation of surfactants and detergents, owing to its surface-active properties.

Mechanism of Action

The mechanism of action of 1-Octanoyloxymethyl-Pyridinium Chloride involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

1-Octanoyloxymethyl-Pyridinium Chloride can be compared with other pyridinium salts, such as cetylpyridinium chloride and benzalkonium chloride. While all these compounds share a common pyridinium core, their side chains differ, leading to variations in their properties and applications:

    Cetylpyridinium Chloride: Known for its use in oral care products due to its strong antimicrobial properties.

    Benzalkonium Chloride: Widely used as a disinfectant and preservative in various formulations.

The uniqueness of this compound lies in its specific octanoyloxymethyl group, which imparts distinct amphiphilic properties, making it suitable for specialized applications in both research and industry.

Properties

CAS No.

61413-57-8

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

pyridin-1-ium-1-ylmethyl octanoate;chloride

InChI

InChI=1S/C14H22NO2.ClH/c1-2-3-4-5-7-10-14(16)17-13-15-11-8-6-9-12-15;/h6,8-9,11-12H,2-5,7,10,13H2,1H3;1H/q+1;/p-1

InChI Key

MSBLKNZYZUQBBI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)OC[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

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